DFT‑Calculated Reaction Energetics with bpyNiEt₂ Differentiate 3,5‑Dimethylphenyl Azide from para‑ and ortho‑Tolyl Analogs
A density functional theory (DFT) analysis compared the reaction of bpyNiEt₂ with four aryl azides: para‑tolyl azide (pTolN₃), 3,5‑dimethylphenyl azide (mXyN₃), ortho‑tolyl azide (oTolN₃), and mesityl azide (MesN₃). The study found that calculated thermodynamics and kinetics for metal‑free reactions did not differentiate MesN₃ from the other azides; however, once the Ni complex is involved, the substitution pattern alters the energetic landscape and the dominant reaction pathways [1].
| Evidence Dimension | Computed reaction energetics and product distribution in bpyNiEt₂ system |
|---|---|
| Target Compound Data | 3,5‑dimethylphenyl azide (mXyN₃) yields (bpyNi(N(Ar)Et)(Et)) as the primary product under the studied conditions. |
| Comparator Or Baseline | para‑tolyl azide (pTolN₃) and ortho‑tolyl azide (oTolN₃) also yield (bpyNi(N(Ar)Et)(Et)), whereas mesityl azide yields a distinct set of products (ethylene, butane, azomesitylene, mesityl‑ethylamine). |
| Quantified Difference | The meta‑dimethyl substitution (mXy) avoids the aberrant product mixture observed for MesN₃ while differing in electronic influence from pTol and oTol. |
| Conditions | DFT calculations (B3LYP/6‑31G(d) level) for the reaction of bpyNiEt₂ with ArN₃. |
Why This Matters
Users requiring a well‑behaved aryl azide for nickel‑mediated nitrene chemistry should select 1‑azido‑3,5‑dimethylbenzene over mesityl azide to avoid complex product mixtures and ensure cleaner product profiles.
- [1] Otten, B. M.; Figg, T. M.; Cundari, T. R. The Curious Case of Mesityl Azide and Its Reactivity with bpyNiEt₂. Inorg. Chem. 2014, 53 (21), 11633–11639. View Source
